

BR102910: A Potent and Selective Inhibitor of Fibroblast Activation Protein (FAP)

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Compound of Interest

Compound Name: BR102910

Cat. No.: B15291133

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is minimally expressed in normal adult tissues but is significantly upregulated in the microenvironment of various pathologies, including cancer, fibrosis, and inflammation.[1] Its restricted expression pattern and enzymatic activity, which includes both dipeptidyl peptidase and endopeptidase functions, make it an attractive therapeutic target.[1] **BR102910** has emerged as a novel, potent, and selective small molecule inhibitor of FAP, demonstrating significant promise in preclinical studies.[1] This technical guide provides a comprehensive overview of **BR102910**, including its biochemical activity, selectivity, preclinical efficacy, and the experimental protocols used for its evaluation.

Biochemical Activity and Selectivity

BR102910 is a highly potent inhibitor of FAP with a reported half-maximal inhibitory concentration (IC₅₀) in the low nanomolar range. Its selectivity has been evaluated against closely related proteases, particularly Dipeptidyl Peptidase IV (DPPIV) and Prolyl Oligopeptidase (PREP), demonstrating a favorable selectivity profile.

Table 1: In Vitro Inhibitory Activity of **BR102910**

Target Enzyme	IC50 (nM)
Fibroblast Activation Protein (FAP)	1[1]
Prolyl Oligopeptidase (PREP)	49,000[2]
Dipeptidyl Peptidase IV (DPPIV)	>10,000*

*Data from the primary publication is required for the precise DPPIV IC50 value.

Preclinical In Vivo Efficacy

The in vivo efficacy of **BR102910** was demonstrated in a study using C57BL/6J mice.[1] Oral administration of **BR102910** resulted in a dose-dependent inhibition of FAP activity, highlighting its potential for systemic therapeutic use.[2]

Table 2: In Vivo FAP Inhibition by **BR102910**

Animal Model	Administration Route	Dose Range (mg/kg)	Observed Effect
C57BL/6J mice	Oral	0-30	Significant dose-dependent FAP inhibition[2]

*Detailed quantitative results from the in vivo study, such as the percentage of FAP inhibition at different doses and time points, are pending access to the full-text publication.

Experimental Protocols

In Vitro FAP Inhibition Assay

A fluorogenic assay is a common method to determine the in vitro inhibitory activity of compounds against FAP.

Principle: The assay measures the cleavage of a specific fluorogenic substrate by the FAP enzyme. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in the fluorescent signal.

Materials:

- Recombinant human FAP enzyme
- Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)
- Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
- Test compound (**BR102910**) and controls
- 96-well black microplates
- Fluorescence plate reader

Procedure:

- Prepare a serial dilution of **BR102910** in the assay buffer.
- Add a fixed concentration of recombinant human FAP to each well of the microplate.
- Add the diluted **BR102910** or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the fluorogenic FAP substrate to all wells.
- Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 400 nm and emission at 505 nm for AFC).
- Calculate the initial reaction rates (V) for each inhibitor concentration.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

In Vivo FAP Inhibition Study

Animal Model: C57BL/6J mice are a commonly used inbred strain for in vivo studies.^[1]

Principle: To assess the in vivo efficacy of **BR102910**, the inhibitor is administered to the animals, and the FAP activity in plasma or tissue samples is measured ex vivo.

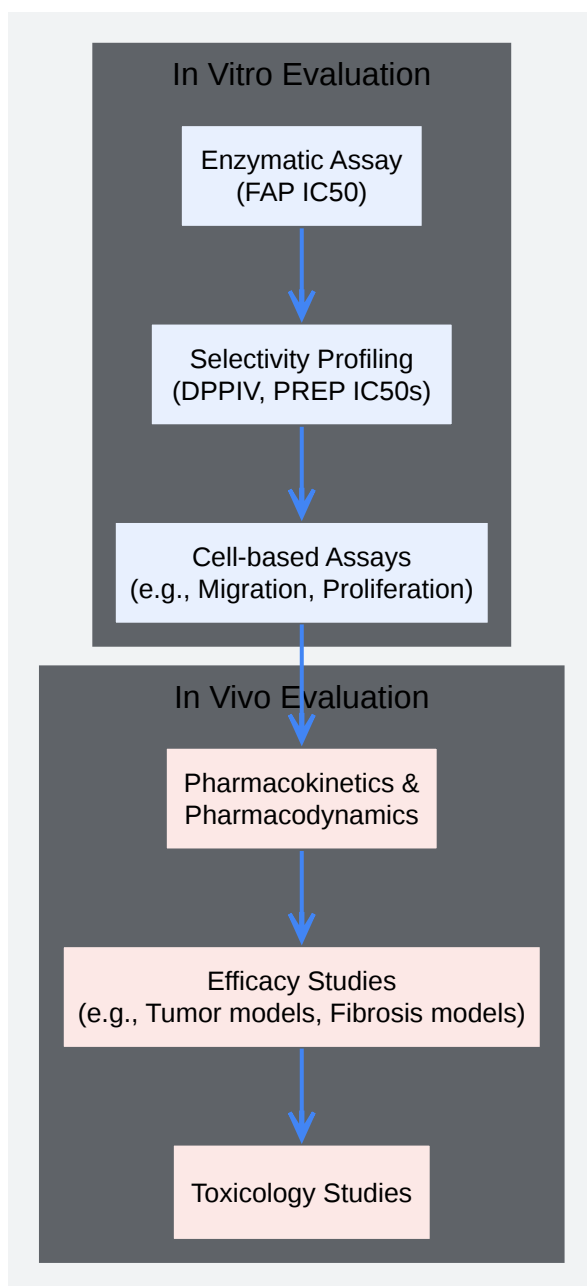
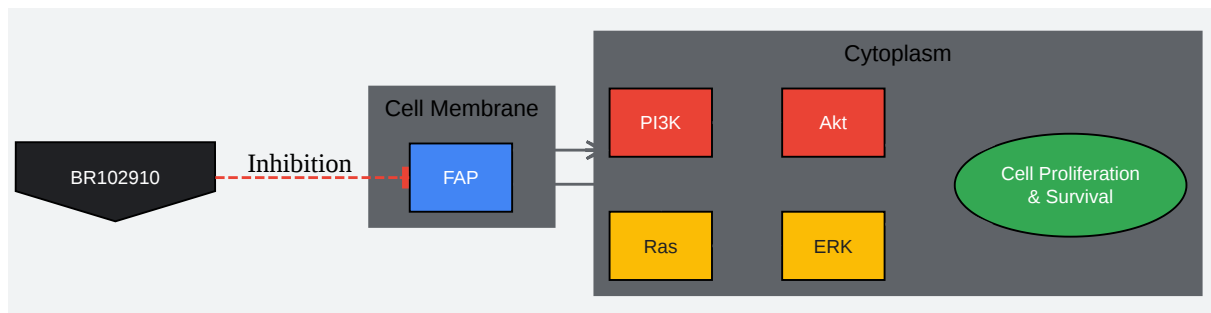
Procedure:

- House C57BL/6J mice under standard laboratory conditions.
- Administer **BR102910** orally at various doses (e.g., 0, 3, 10, 30 mg/kg).[2]
- At a specified time point after administration, collect blood samples via a suitable method (e.g., cardiac puncture) into tubes containing an anticoagulant.
- Prepare plasma by centrifuging the blood samples.
- Measure the FAP activity in the plasma samples using an ex vivo enzymatic assay, similar to the in vitro assay described above.
- The percentage of FAP inhibition in the treated groups is calculated relative to the vehicle-treated control group.
- Analyze the dose-response relationship to evaluate the in vivo potency of **BR102910**.

Signaling Pathways and Experimental Workflows

FAP Signaling Pathway

FAP is known to influence several downstream signaling pathways that are critical in cancer progression and fibrosis. These include the PI3K/Akt and Ras-ERK pathways, which are involved in cell proliferation, survival, and migration. The diagram below illustrates a simplified representation of FAP's role in activating these pathways.



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References

- 1. Identification of BR102910 as a selective fibroblast activation protein (FAP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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